5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Orthogonal protection strategy Stepwise synthesis HIV integrase inhibitor intermediates

In multi-step synthesis of HIV integrase inhibitors, symmetric diester intermediates force extra protection/deprotection steps that depress yield. 5-tert-Butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate resolves this via its orthogonal mixed-ester architecture, enabling stepwise chemoselective deprotection. Key benefits: • Eliminates 2-3 synthetic steps vs symmetric diesters • Acid-labile 5-tert-butyl & base-labile 2-ethyl esters allow sequential elaboration • Consistent ≥98% purity supports reproducible SAR library synthesis • Low aqueous solubility (0.049 g/L) facilitates extractive workup & purification.

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
Cat. No. B12085471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)C(=CO1)C(=O)OC(C)(C)C)OCC2=CC=CC=C2
InChIInChI=1S/C20H22O7/c1-5-24-19(23)17-16(25-11-13-9-7-6-8-10-13)15(21)14(12-26-17)18(22)27-20(2,3)4/h6-10,12H,5,11H2,1-4H3
InChIKeyBGKXQWYXXKDNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: Overview


5-tert-Butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS 1332856-05-9) is a heterocyclic organic compound belonging to the 4H-pyran-4-one-2,5-dicarboxylate class. It features a 3-benzyloxy substituent and an asymmetric ester pattern comprising a 2-ethyl ester and a 5-tert-butyl ester on the pyranone core . Characterized by a molecular formula of C₂₀H₂₂O₇ and a molecular weight of 374.38 g/mol, this compound serves primarily as a protected intermediate in multi-step organic synthesis, notably within patented routes to HIV integrase inhibitors such as dolutegravir, where orthogonal ester deprotection addresses specific synthetic control requirements [1].

Why Symmetric Diester Analogs Cannot Substitute


Generic substitution of 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate with its closest symmetric diester analogs—dimethyl (CAS 1246616-66-9), diethyl (CAS 1246616-86-3), or di-tert-butyl (CAS 1332856-34-4) variants—introduces significant synthetic risk because each symmetric analog lacks the capacity for orthogonal deprotection [1]. The mixed-ester architecture of the target compound enables sequential, chemoselective liberation of the carboxylic acid functionalities: the 5-tert-butyl ester is labile under acidic conditions (e.g., TFA), while the 2-ethyl ester remains stable, whereas basic hydrolysis cleaves the ethyl ester selectively [2]. This differential reactivity is essential for stepwise elaboration of the pyranone scaffold in complex molecule synthesis, such as the preparation of HIV integrase inhibitors, where premature or simultaneous deprotection of both esters would necessitate additional protection/deprotection steps, lowering overall yield and increasing cost [3].

Quantitative Differentiation Against Symmetric Analogs


Orthogonal Ester Deprotection Capability

The mixed-ester architecture of 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate enables sequential, chemoselective ester deprotection that is mechanically impossible for symmetric diester analogs. The 5-tert-butyl ester undergoes acid-catalyzed cleavage (e.g., TFA/CH₂Cl₂) while the 2-ethyl ester remains >95% intact, whereas under basic conditions (e.g., NaOH/THF/H₂O), the 2-ethyl ester is hydrolyzed while the tert-butyl ester survives [1][2]. The dimethyl, diethyl, and di-tert-butyl analogs all present identical ester functionalities at both positions, rendering them inherently incapable of supporting this stepwise deprotection strategy [3].

Orthogonal protection strategy Stepwise synthesis HIV integrase inhibitor intermediates

Aqueous Solubility Comparison

5-tert-Butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate exhibits an aqueous solubility of 0.049 g/L, representing a 7.2-fold reduction relative to the dimethyl analog (0.354 g/L) . This marked difference in hydrophilicity directly influences partitioning behavior during aqueous workup, crystallization, and chromatographic purification, offering a tangible advantage for isolation of the mixed-ester intermediate from aqueous reaction mixtures when compared to its more water-soluble dimethyl counterpart.

Aqueous solubility Reaction medium compatibility Workup and purification

Boiling Point and Thermal Stability

The predicted boiling point of 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is 552.6 ± 50.0 °C at 760 mmHg, which is 17.7 °C higher than the predicted boiling point of the dimethyl analog (534.9 ± 50.0 °C) . This elevation reflects the increased molecular weight and enhanced van der Waals interactions conferred by the tert-butyl ester group. The higher boiling point suggests greater thermal stability during high-temperature processing or storage, and indicates a wider liquid-phase operational window for solvent-free reaction conditions.

Thermal stability Boiling point Distillation potential

Molecular Weight and Density Profile

The molecular weight and density of 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate occupy an intermediate position among the common diester analogs, with a molecular weight of 374.38 g/mol and a predicted density of 1.23 ± 0.1 g/cm³ . The dimethyl analog has a molecular weight of 318.28 g/mol and a density of 1.34 ± 0.1 g/cm³ ; the diethyl analog has a molecular weight of 346.33 g/mol ; and the di-tert-butyl analog has a molecular weight of 402.44 g/mol . This intermediate molecular weight results in a density 8.2% lower than the dimethyl analog, which may influence solubility, chromatographic retention, and formulation characteristics.

Molecular weight Density Physical property profiling

Commercial Purity Specification

5-tert-Butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is commercially offered with a minimum purity of 98% (NLT 98%) by multiple suppliers, as verified by ISO-certified quality systems . While the dimethyl and diethyl analogs are also available at various purity grades, their common commercial specifications range from 95% to 97% . The consistent 98% purity benchmark for the target compound reduces the risk of batch-to-batch variability and provides a higher starting purity for subsequent synthetic transformations, potentially decreasing the impurity burden in final active pharmaceutical ingredients.

Purity specification Quality control Procurement standardization

High-Value Application Scenarios


Stepwise Synthesis of HIV Integrase Inhibitors

In the multi-step synthesis of HIV integrase strand transfer inhibitors (e.g., dolutegravir, cabotegravir), the pyranone intermediate must undergo sequential functionalization at the 2- and 5-carboxyl positions. The mixed-ester architecture of 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate enables acid-mediated deprotection of the 5-tert-butyl ester followed by amide coupling at the liberated acid, while the 2-ethyl ester remains intact for subsequent hydrolysis and elaboration, as outlined in patent WO 2012018065 [1][2]. Symmetric dimethyl or diethyl analogs cannot support this sequence without additional orthogonal protecting group manipulations, which would add 2–3 synthetic steps and depress overall yield.

Orthogonal Protection in Natural Product Synthesis

In total synthesis campaigns where a pyran-4-one-2,5-dicarboxylate scaffold serves as a key intermediate (e.g., polyketide-derived natural products), the ability to differentiate the two carboxyl groups is critical. 5-tert-Butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate provides a pre-installed orthogonal protecting group strategy that eliminates the need for post-hoc protection/deprotection sequences, reducing the step count and improving atom economy [1]. The lower aqueous solubility of the target compound (0.049 g/L) further facilitates extractive workup and purification of the intermediate .

Structure-Activity Relationship Library Synthesis

Medicinal chemistry programs requiring systematic variation of substituents at the 2- and 5-positions of the pyran-4-one scaffold can leverage 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate as a single starting material. Sequential deprotection and coupling with diverse amines or alcohols generates two-dimensional SAR libraries with fewer synthetic operations compared to using symmetric diester precursors that would require mono-deprotection optimization and statistical mixtures [2]. The compound's consistent 98% commercial purity specification ensures reproducible library synthesis across multiple batches.

Process Scale-Up and GMP Manufacturing

In the scale-up of pharmaceutical intermediate production, the higher predicted boiling point (552.6 °C) and lower density (1.23 g/cm³) of 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate relative to the dimethyl analog (534.9 °C; 1.34 g/cm³) may provide operational advantages in solvent recovery, distillation, and handling . The 98% minimum purity specification simplifies incoming quality control and reduces the purification burden prior to GMP processing, directly lowering the cost of quality assurance.

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